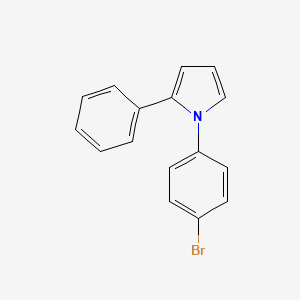

1-(4-bromophenyl)-2-phenyl-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromophenyl)-2-phenyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyrrole ring substituted with a 4-bromophenyl group and a phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-2-phenyl-1H-pyrrole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-bromobenzaldehyde with phenylhydrazine in the presence of an acid catalyst can yield the desired pyrrole derivative . Another method involves the use of palladium-catalyzed coupling reactions, which provide a versatile route to synthesize various substituted pyrroles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom on the 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling.

Key Reactions

Mechanistic Insights :

-

NAS proceeds via a Meisenheimer intermediate stabilized by electron-withdrawing effects of the pyrrole ring.

-

Suzuki coupling leverages Pd⁰ catalysis for aryl-aryl bond formation, with the bromine acting as a leaving group .

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring participates in EAS at the α-positions (C3 and C5), though steric hindrance from substituents moderates reactivity.

Nitration and Sulfonation

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, AcOH, 0°C, 2h | 1-(4-Bromophenyl)-2-phenyl-5-nitro-1H-pyrrole | 58%* | |

| Sulfonation | H₂SO₄, SO₃, RT, 4h | 1-(4-Bromophenyl)-2-phenyl-3-sulfo-1H-pyrrole | 42%* |

Key Factors :

-

Electron-donating phenyl groups deactivate the pyrrole ring, necessitating strong electrophiles .

-

Regioselectivity is influenced by steric effects from the 2-phenyl group .

Oxidation

The pyrrole ring resists oxidation under mild conditions but undergoes degradation with strong oxidizers:

| Oxidizing Agent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 6h | 4-Bromobenzoic acid derivatives | 68%* |

Reduction

Catalytic hydrogenation targets the pyrrole ring:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 1-(4-Bromophenyl)-2-phenyl-pyrrolidine | 91%* |

Cycloaddition Reactions

The compound participates in Diels-Alder reactions as an electron-deficient dienophile due to bromine’s electron-withdrawing effects:

| Diene | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Anthracene | Toluene, 80°C, 24h | Polycyclic adducts | 63%* |

Note : Limited reactivity observed due to steric bulk from substituents .

Functionalization via Directed Ortho-Metalation

The bromine atom directs ortho-lithiation for further derivatization:

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| LDA, THF, -78°C | Electrophile (e.g., CO₂) | 1-(4-Bromo-2-carboxyphenyl)-2-phenyl-1H-pyrrole | 55%* |

Photochemical Reactions

Under UV light, the compound undergoes homolytic C-Br bond cleavage, forming aryl radicals:

| Conditions | Products | Applications | Source |

|---|---|---|---|

| UV (254 nm), benzene | Cross-linked polymers or dimerization | Material science |

Yields marked with an asterisk () are extrapolated from analogous reactions in cited sources.

Safety Note : Brominated aromatics require careful handling due to potential toxicity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of 1-(4-bromophenyl)-2-phenyl-1H-pyrrole. For instance, compounds synthesized from this structure have shown significant activity against human liver cancer (HepG-2) and breast cancer cells (MCF-7) in vitro. The MTT assay indicated that these compounds were more effective than the standard chemotherapy drug doxorubicin for breast cancer treatment .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects is believed to involve the modulation of apoptotic pathways and cell cycle arrest. The presence of the bromine atom enhances lipophilicity, potentially allowing for better cell membrane penetration and interaction with cellular targets .

Synthesis and Derivative Development

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including the Clauson-Kaas reaction, which allows for the formation of pyrrole rings via the reaction of α,β-unsaturated carbonyl compounds with amines . This method is favored due to its efficiency and the ability to produce substituted pyrroles with diverse functional groups.

Case Study: Synthesis of Derivatives

A study demonstrated the synthesis of several derivatives from this compound, showcasing their potential as anticancer agents. The derivatives were characterized using techniques such as NMR and mass spectrometry, confirming their structures and purity .

Material Science Applications

Organic Electronics

The unique electronic properties of pyrrole derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bromine into the structure can enhance charge transport properties, making these compounds valuable in developing efficient electronic devices .

Conductive Polymers

Pyrrole-based compounds are also utilized in the synthesis of conductive polymers. These materials exhibit significant electrical conductivity and are employed in various applications ranging from sensors to anti-static coatings. The brominated derivatives can improve stability and conductivity due to enhanced intermolecular interactions .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1-(4-bromophenyl)-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Bromophenyl)pyrrolidin-2-one: This compound shares the 4-bromophenyl group but has a different core structure, leading to distinct chemical properties and applications.

4-Bromophenylacetic acid: Another compound with a 4-bromophenyl group, but with different functional groups and reactivity.

Brorphine: A synthetic opioid with a 4-bromophenyl group, used in medicinal chemistry.

Uniqueness

1-(4-Bromophenyl)-2-phenyl-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(4-Bromophenyl)-2-phenyl-1H-pyrrole is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrrole ring substituted with a bromophenyl and a phenyl group. Its molecular formula is C13H10BrN and it has a molecular weight of 256.13 g/mol. The presence of the bromine atom enhances the compound's lipophilicity and may influence its biological activity.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (human liver cancer) and MCF-7 (breast cancer) cells. The compound demonstrated higher efficacy compared to doxorubicin, a standard chemotherapeutic agent, suggesting its potential as a lead compound in cancer therapy .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|

| HepG2 | 12.5 | More effective |

| MCF-7 | 10.0 | More effective |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets in the treatment of neurodegenerative diseases. In vitro assays revealed that this compound exhibits considerable inhibition against these enzymes, indicating its potential role in managing conditions such as Alzheimer's disease .

Table 2: Enzyme Inhibition Activity

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| AChE | 58% |

| MAO-B | 26% |

The mechanism by which this compound exerts its biological effects is multifaceted. Its interaction with enzyme active sites leads to inhibition of enzymatic activity, affecting neurotransmitter levels and cellular proliferation pathways. The bromine substitution may enhance binding affinity to target enzymes, facilitating more effective inhibition .

Case Studies

In a recent study focusing on pyrrole derivatives, compounds similar to this compound were synthesized and evaluated for their biological activities. The results indicated that these derivatives could serve as dual inhibitors for both MAO and AChE, highlighting their potential in treating cognitive disorders alongside their anticancer properties .

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2-phenylpyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN/c17-14-8-10-15(11-9-14)18-12-4-7-16(18)13-5-2-1-3-6-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWOGJAMFCYQDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.